molecular formula C17H15BrFN5O B11423416 5-amino-1-(4-bromo-2-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromo-2-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11423416
M. Wt: 404.2 g/mol
InChI Key: SWDBGMKTFVRYKF-UHFFFAOYSA-N
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Description

5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

  • Step 1: Synthesis of Azide Intermediate

    • React 4-bromo-2-fluorobenzyl bromide with sodium azide in an appropriate solvent (e.g., DMF) to form the azide intermediate.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 2: Cycloaddition Reaction

    • React the azide intermediate with an alkyne derivative in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to form the triazole ring.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 3: Amidation

    • React the triazole intermediate with 4-methylphenyl isocyanate to form the final compound.
    • Reaction conditions: Room temperature, stirring for several hours.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the triazole ring or the aromatic rings to modify the compound’s properties.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives such as nitroso, nitro, or hydroxylamine compounds.

    Reduction: Reduced derivatives with modified triazole or aromatic rings.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical research.

    Protein Binding: The compound can bind to specific proteins, allowing for the study of protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: The compound can be used in the formulation of various pharmaceutical products.

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyl Derivatives: Compounds with similar benzyl groups but different heterocyclic rings.

    Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different triazole rings.

Uniqueness

The uniqueness of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H15BrFN5O

Molecular Weight

404.2 g/mol

IUPAC Name

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H15BrFN5O/c1-10-2-6-13(7-3-10)21-17(25)15-16(20)24(23-22-15)9-11-4-5-12(18)8-14(11)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

SWDBGMKTFVRYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N

Origin of Product

United States

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